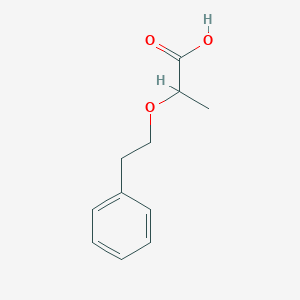

2-(2-苯乙氧基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

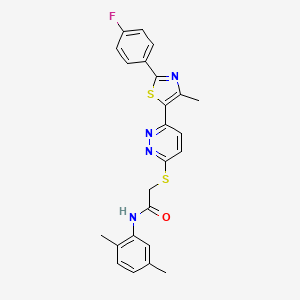

“2-(2-Phenylethoxy)propanoic acid” is a chemical compound . It is also known as Propanoic acid, 2-phenylethyl ester . The molecular formula of this compound is C11H14O2 .

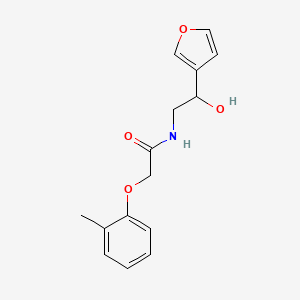

Molecular Structure Analysis

The molecular structure of “2-(2-Phenylethoxy)propanoic acid” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI of this compound is InChI=1S/C11H14O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 .科学研究应用

可再生聚合物合成构件

作为可再生构件的苯甲酸:苯甲酸是一种酚类化合物,其结构类似于2-(2-苯乙氧基)丙酸,被探索作为可再生构件,以增强分子对苯并恶嗪环形成的反应性。鉴于大量含-OH化合物的存在,这种方法为材料科学中的多种应用铺平了道路。它为苯酚提供了一种可持续的替代品,表明可再生的苯甲酸可以为脂肪族-OH带有分子或大分子提供苯并恶嗪的特定性质,而无需溶剂或纯化即可合成PEG400和PEG2000的Bz单体,从而产生具有适合于广泛应用的热和热机械性能的材料(Acerina Trejo-Machin等人,2017年)。

工业过程中催化氧化

用于催化氧化的过渡金属配合物:对用于液相催化氧化的过渡金属配合物的综述突出了工业过程中的发展,包括环己烷向己二酸的转化以及对二甲苯氧化制备对苯二甲酸。这表明涉及可再生化学品或其衍生物的催化系统在提高工业化学生产过程效率方面具有潜力(J. Brégeault,2003年)。

丙酸生产的发酵和化学还原

丙酸生产发酵:对结构类似于2-(2-苯乙氧基)丙酸的丙酸的发酵生产的研究突出了其在替代石化产品以生产丙烯等化学品方面的潜力。本研究提供了对生物化学途径生产C3材料的工业可扩展性、经济分析和概念过程评估的见解,展示了从糖中获得产品产率对于实现具有竞争力的丙酸生产的重要性(Brandon A. Rodriguez等人,2014年)。

未来方向

Future research could focus on the synthesis, characterization, and potential applications of “2-(2-Phenylethoxy)propanoic acid”. For instance, the electrochemical oxidation of propionic acid, a component of aqueous waste from a hydrothermal liquefaction process, has been explored as an alternative pathway for ethylene production .

作用机制

Target of Action

It is a derivative of 2-phenylpropanoic acid , which is a category of nonselective, nonsteroidal anti-inflammatory drugs (NSAIDs) . NSAIDs typically target enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in the production of prostaglandins, substances that mediate inflammation and pain.

Mode of Action

NSAIDs like 2-phenylpropanoic acid work by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever.

Biochemical Pathways

It’s known that 2-phenylpropanoic acid derivatives, such as nsaids, are involved in the arachidonic acid pathway . They inhibit the COX enzymes, which convert arachidonic acid to prostaglandins, leading to reduced inflammation and pain.

Pharmacokinetics

The profens, a category of nsaids that include 2-phenylpropanoic acid derivatives, generally have moderately short initial half-lives of 2–5 hours, although they have long terminal half-lives . The major exception is naproxen, which has a half-life of about 15 hours .

Result of Action

NSAIDs, including 2-phenylpropanoic acid, reduce inflammation, pain, and fever by inhibiting the production of prostaglandins .

属性

IUPAC Name |

2-(2-phenylethoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(11(12)13)14-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYPBLQQQYXRFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2958164.png)

![Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate](/img/structure/B2958166.png)

![N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2958178.png)

![N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2958179.png)

![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/no-structure.png)

![Dispiro[3.0.35.14]nonane-7-carbaldehyde](/img/structure/B2958183.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2958185.png)